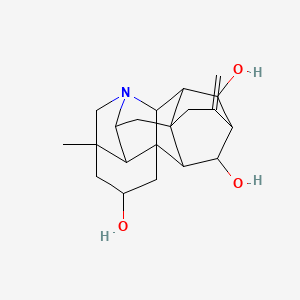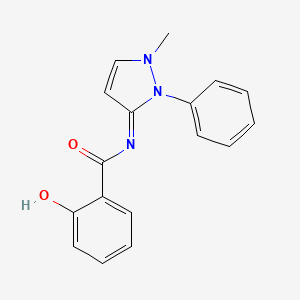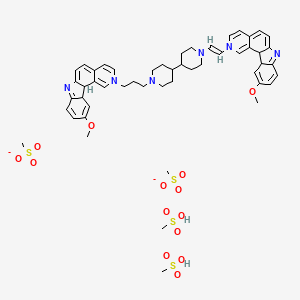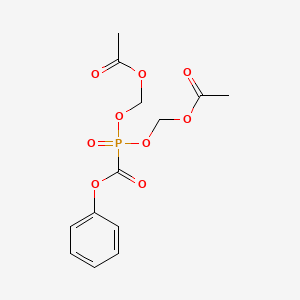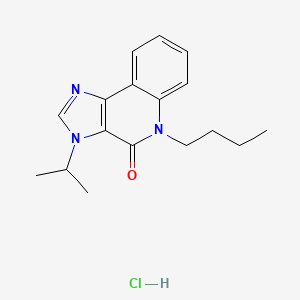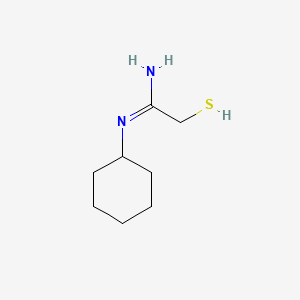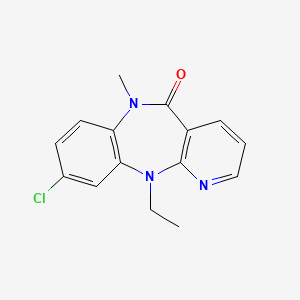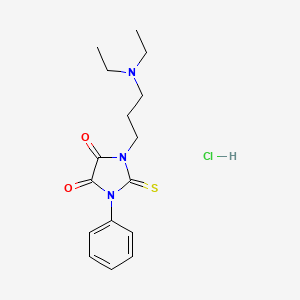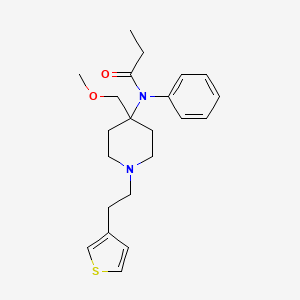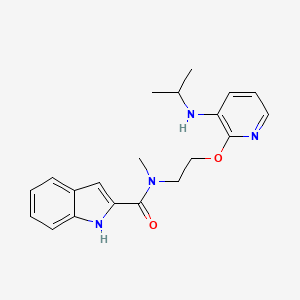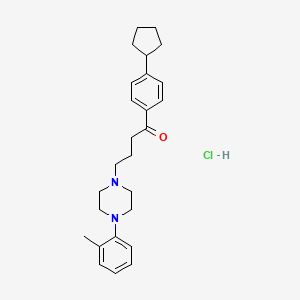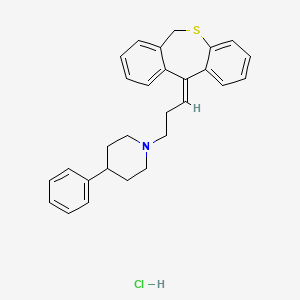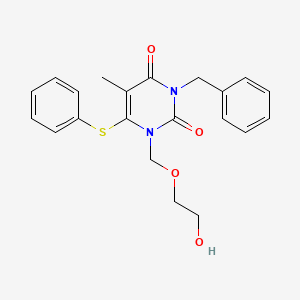
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-3-(phenylmethyl)-6-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, commonly referred to as 3-Bz-HEPT, is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyrroloquinoline core. The presence of a benzylidene group at the 3-position adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired product.
Industrial Production Methods
Industrial production of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted pyrroloquinoline.
Substitution: Halogenated derivatives of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one.
Scientific Research Applications
3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby disrupting key biochemical pathways. For instance, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. The benzylidene group plays a crucial role in binding to the active site of the target enzyme, enhancing the compound’s inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: Another heterocyclic compound with a similar bicyclic structure but different functional groups.
Bicyclo[4.1.0]hept-3-ene: A structurally related compound used in organic synthesis.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Known for its versatile synthetic applications.
Uniqueness
3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one stands out due to its unique combination of a pyrroloquinoline core and a benzylidene group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
132885-45-1 |
|---|---|
Molecular Formula |
C21H22N2O4S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-benzyl-1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O4S/c1-16-19(25)22(14-17-8-4-2-5-9-17)21(26)23(15-27-13-12-24)20(16)28-18-10-6-3-7-11-18/h2-11,24H,12-15H2,1H3 |
InChI Key |
RFARVEIYSARPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)CC2=CC=CC=C2)COCCO)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


